molecular formula C10H14INO2 B14607889 Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide CAS No. 60553-34-6

Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide

Cat. No.: B14607889
CAS No.: 60553-34-6
M. Wt: 307.13 g/mol
InChI Key: RDEFYHXSFIJFQB-UHFFFAOYSA-M
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Description

Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is a chemical compound with a complex structure that includes a pyridinium ring substituted with a methyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide typically involves the reaction of 1-methylpyridinium iodide with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, chloride
  • Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, bromide
  • Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, fluoride

Uniqueness

Pyridinium, 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-, iodide is unique due to its specific iodide substitution, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and fluoride counterparts. This uniqueness makes it valuable in specific applications where iodide’s properties are advantageous.

Properties

CAS No.

60553-34-6

Molecular Formula

C10H14INO2

Molecular Weight

307.13 g/mol

IUPAC Name

1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridin-1-ium;iodide

InChI

InChI=1S/C10H14NO2.HI/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9;/h3-6H,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

RDEFYHXSFIJFQB-UHFFFAOYSA-M

Canonical SMILES

CC1(OCCO1)C2=CC=[N+](C=C2)C.[I-]

Origin of Product

United States

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